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molecular formula C13H14N2O5 B8640190 N-(4-Nitrobenzoyl)-2-carbomethoxypyrrolidine

N-(4-Nitrobenzoyl)-2-carbomethoxypyrrolidine

Cat. No. B8640190
M. Wt: 278.26 g/mol
InChI Key: KEQHFDMJTZQKDN-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

N-(4-nitrobenzoyl)-2-carbomethoxypyrrolidine (0.54 g, 1.94 mmol) in MeOH (50 mL) with 10% Pd-C (0.10 g) was shaken under an atmosphere of H2 gas (50 psi) for 4 h. The reaction was filtered through a plug of Celite® and evaporated to give 0.41 g of the aniline; LRMS (M+H)+ m/z=249.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([C:8]([N:10]2[CH2:14][CH2:13][CH2:12][CH:11]2[C:15]([O:17][CH3:18])=[O:16])=[O:9])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:20]=[CH:19][C:7]([C:8]([N:10]2[CH2:14][CH2:13][CH2:12][CH:11]2[C:15]([O:17][CH3:18])=[O:16])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N2C(CCC2)C(=O)OC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a plug of Celite®
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)N2C(CCC2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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